molecular formula C16H14FNO3 B7635260 N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide

N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide

Cat. No. B7635260
M. Wt: 287.28 g/mol
InChI Key: JUDGJUSLWHQNIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, also known as FLI-06, is a small molecule that has been identified as a potential therapeutic agent for various diseases. This compound has been shown to have promising results in preclinical studies, and its mechanism of action has been extensively studied.

Mechanism of Action

N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to inhibit the activity of a protein called Wnt, which is involved in various cellular processes including cell proliferation, differentiation, and migration. By inhibiting Wnt activity, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can suppress the growth and proliferation of cancer cells. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to activate autophagy, a cellular process that helps to remove damaged proteins and organelles, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to reduce the levels of beta-amyloid, a protein that is associated with Alzheimer's disease. N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide in lab experiments is its high potency and specificity. N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have a high affinity for its target protein, Wnt, making it an effective inhibitor. However, one limitation of using N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide. One direction is to investigate its potential use in the treatment of other types of cancer, such as lung and colon cancer. Another direction is to study its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease. Additionally, further research is needed to optimize the synthesis method of N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide and improve its solubility for in vivo studies.

Synthesis Methods

N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide can be synthesized using a multi-step reaction process. The first step involves the synthesis of 3-fluoro-5-hydroxybenzoic acid, which is then converted to 3-fluoro-5-hydroxybenzaldehyde. This aldehyde is then reacted with 3,4-dihydro-2H-pyran to produce the desired isochromene. This isochromene is then converted to the carboxamide by reacting it with isocyanate. The final product, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide, is obtained after purification by column chromatography.

Scientific Research Applications

N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c17-11-7-12(9-13(19)8-11)18-16(20)15-14-4-2-1-3-10(14)5-6-21-15/h1-4,7-9,15,19H,5-6H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDGJUSLWHQNIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C2=CC=CC=C21)C(=O)NC3=CC(=CC(=C3)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-5-hydroxyphenyl)-3,4-dihydro-1H-isochromene-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.